5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

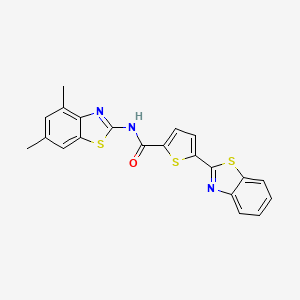

This compound is a heterocyclic carboxamide featuring a central thiophene ring substituted at position 5 with a benzothiazole group and an amide-linked 4,6-dimethylbenzothiazole moiety at position 2. Its structural complexity arises from the conjugation of two benzothiazole systems via a thiophene-carboxamide bridge, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3OS3/c1-11-9-12(2)18-17(10-11)28-21(23-18)24-19(25)15-7-8-16(26-15)20-22-13-5-3-4-6-14(13)27-20/h3-10H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSFMULNEBPYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole and thiophene rings. One common approach is to first synthesize 1,3-benzothiazole and 4,6-dimethyl-1,3-benzothiazole separately, followed by their coupling with thiophene-2-carboxamide under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazoles or thiophenes.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Nitrofuran/Nitrothiophene Carboxamide Series

describes compounds such as N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772) and N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277775) . These share the thiophene-2-carboxamide backbone but differ in substituents:

- In contrast, the target compound replaces the nitro group with a benzothiazole, favoring π-π stacking interactions. Substituent Position: The dimethyl groups at positions 4 and 6 on the benzothiazole in the target compound introduce steric hindrance, which could reduce binding flexibility compared to CBK277775’s chloro-methyl substitution .

Amide-Linked Thiazole/Benzothiazole Derivatives

highlights N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , a nitazoxanide derivative. Structural parallels include:

- Amide Functionality : Both compounds utilize an amide linkage to connect aromatic systems, a feature critical for hydrogen bonding (e.g., N–H···N interactions in ’s crystal structure).

- Substituent Effects : The chloro and difluoro groups in ’s compound enhance electrophilicity and metabolic stability, whereas the dimethylbenzothiazole in the target compound may improve lipophilicity and membrane permeability .

Thiazolylmethylcarbamate Analogs

lists compounds like bis(thiazol-5-ylmethyl) carbamates , which differ in backbone (carbamate vs. carboxamide) and substitution patterns. Carbamates generally exhibit lower hydrolytic stability compared to carboxamides, suggesting the target compound may have superior pharmacokinetic properties .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving coupling of 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid with 4,6-dimethyl-1,3-benzothiazol-2-amine using activating agents like 1-propanephosphonic acid cyclic anhydride .

- The dimethyl substitution may optimize steric and electronic profiles for target engagement.

- Crystallographic Considerations : Hydrogen-bonding patterns observed in (N–H···N dimers) suggest the target compound’s amide group could stabilize similar interactions, critical for crystal packing or binding to biological targets .

Biological Activity

The compound 5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 298.41 g/mol. The structure consists of a thiophene ring substituted with two benzothiazole moieties, which are known for their biological significance.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiophene derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens, revealing that the target compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been extensively studied. A recent investigation highlighted the ability of similar compounds to induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism was attributed to the activation of caspase pathways and the modulation of Bcl-2 family proteins . The specific compound has shown promise in preliminary assays, warranting further exploration.

Anti-inflammatory Effects

Benzothiazole derivatives have also been reported to exhibit anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The compound exhibited superior activity compared to standard antibiotics, suggesting a novel lead for drug development .

- Cytotoxicity Assays : In cytotoxicity evaluations on human embryonic kidney (HEK-293) cells, the compound showed low toxicity with an IC50 value greater than 50 µM, indicating a favorable safety profile for further development .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.